

Application Notes and Protocols for Testing K-111 Activity on PPAR-alpha

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Compound of Interest

Compound Name: K-111

Cat. No.: B1673201

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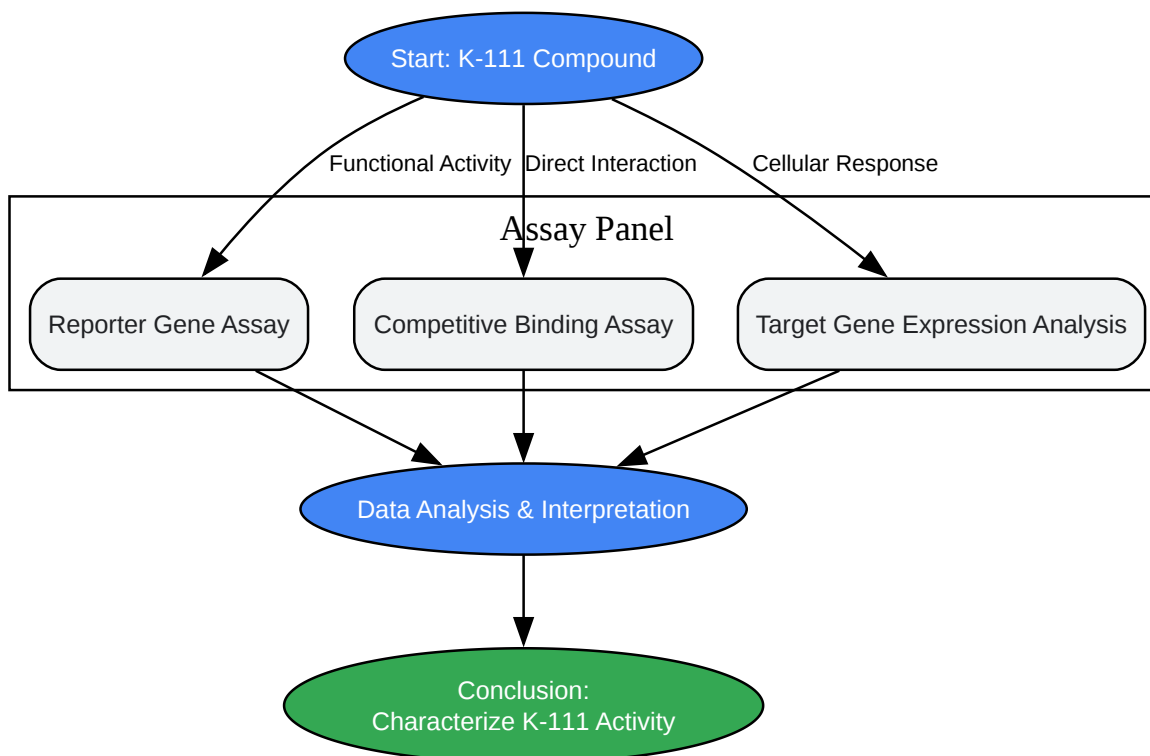
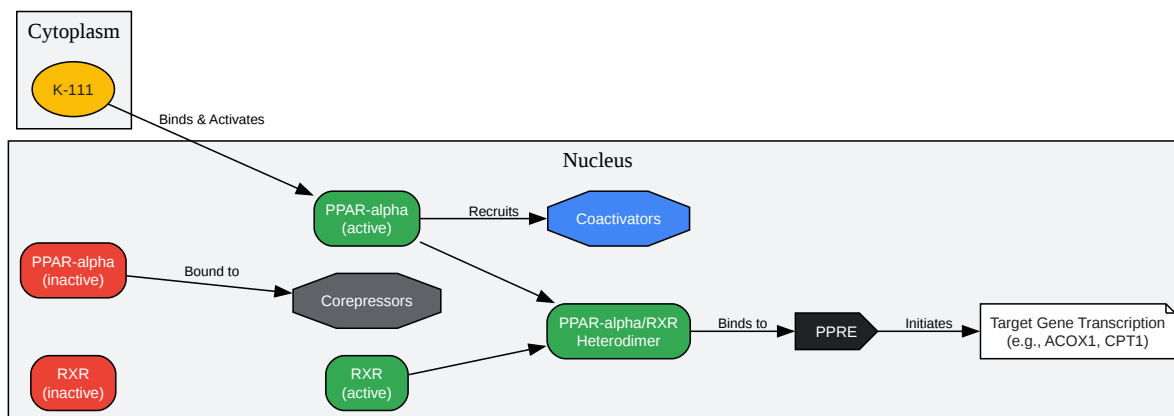
For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111 is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPAR-alpha leads to the transcription of a suite of genes involved in fatty acid oxidation and transport, thereby reducing circulating triglycerides.[3][4] This makes PPAR-alpha a key therapeutic target for dyslipidemia and related metabolic disorders. These application notes provide detailed protocols for a panel of assays to characterize the activity of **K-111** on human PPAR-alpha.

PPAR-alpha Signaling Pathway

Upon binding to a ligand such as **K-111**, PPAR-alpha undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-alpha/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.



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